Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its complex structure, which includes an ethyl ester group, a phenyl ring, and a 4-methylbenzamido group. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of ethyl 2-amino-4-methylthiazole-5-carboxylate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amido or ester groups using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted thiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anti-inflammatory agent and in cancer research.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-methylthiazole-5-carboxylate
- 4-Methylbenzamido derivatives
- Phenylthiazole derivatives
Uniqueness
Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .
Conclusion
This compound is a compound of significant interest due to its complex structure and potential applications in various fields. Its synthesis, chemical reactivity, and biological activities make it a valuable subject for ongoing research and development.
Properties
IUPAC Name |
ethyl 2-[(4-methylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-3-25-19(24)17-16(14-7-5-4-6-8-14)21-20(26-17)22-18(23)15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNUVJIPUYBZQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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